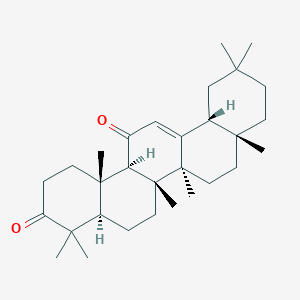

Olean-12-ene-3,11-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20-,22-,24+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIVDOSRZQSWFL-QKMNFNRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313743 | |

| Record name | Olean-12-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2935-32-2 | |

| Record name | Olean-12-ene-3,11-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olean-12-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Botanical Origins of Olean-12-ene-3,11-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of the pentacyclic triterpenoid Olean-12-ene-3,11-dione, a compound of interest for its potential pharmacological activities. This document provides a comprehensive overview of its botanical origins, experimental protocols for its isolation and characterization, and an exploration of its potential biological signaling pathways.

Natural Sources of this compound

This compound has been identified as a naturally occurring compound in several plant species. The primary documented botanical sources belong to the genera Euonymus and Canarium.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Common Name | Reference(s) |

| Euonymus laxiflorus | Celastraceae | Lax-flowered Spindletree | [1][2][3] |

| Canarium zeylanicum | Burseraceae | Ceylon Elephant Tree | [1][2][3][4] |

| Euonymus hederaceus | Celastraceae | Ivy-like Spindletree | [5] |

While these plants are confirmed sources, quantitative data on the concentration and yield of this compound from these species are not extensively reported in the available scientific literature. This presents an opportunity for further phytochemical research to quantify the abundance of this compound in various plant tissues and under different geographical and environmental conditions.

Experimental Protocols: Isolation and Characterization

The isolation and characterization of this compound from plant material typically involve a series of chromatographic and spectroscopic techniques. The following protocol is a composite methodology based on the successful isolation of oleanane triterpenoids from Euonymus hederaceus.

Extraction

The initial step involves the extraction of crude secondary metabolites from the dried and powdered plant material.

-

Plant Material: Dried and powdered barks and stems of Euonymus hederaceus.

-

Solvent: Methanol (MeOH).

-

Procedure:

-

The powdered plant material is subjected to exhaustive extraction with methanol at room temperature.

-

The extraction is typically repeated three times to ensure the complete recovery of metabolites.

-

The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning

The crude extract is then partitioned between two immiscible solvents to separate compounds based on their polarity.

-

Solvents: Petroleum ether and water.

-

Procedure:

-

The crude methanolic extract is suspended in water.

-

This aqueous suspension is then partitioned with petroleum ether.

-

The petroleum ether fraction, containing less polar compounds including triterpenoids, is collected and concentrated.

-

Chromatographic Purification

The petroleum ether fraction is subjected to column chromatography for the separation of individual compounds.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient elution system of petroleum ether and ethyl acetate (EtOAc).

-

Procedure:

-

The concentrated petroleum ether fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

This compound is typically obtained from the fractions eluted with a petroleum ether to ethyl acetate ratio of 10:1[5].

-

For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be employed[5].

-

Spectroscopic Characterization

The structure of the isolated compound is elucidated using various spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular formula, which for this compound is C₃₀H₄₆O₂[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for the structural elucidation. A study by Hu et al. (2005) provides a complete assignment of the proton and carbon signals for this compound isolated from Euonymus hederaceus[5][6].

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |

| 1 | 39.2 | 16 | 26.5 |

| 2 | 34.0 | 17 | 46.8 |

| 3 | 217.5 | 18 | 49.2 |

| 4 | 47.3 | 19 | 41.5 |

| 5 | 55.1 | 20 | 31.0 |

| 6 | 19.6 | 21 | 34.7 |

| 7 | 32.7 | 22 | 37.1 |

| 8 | 40.0 | 23 | 26.5 |

| 9 | 61.2 | 24 | 21.5 |

| 10 | 36.8 | 25 | 15.1 |

| 11 | 199.7 | 26 | 17.6 |

| 12 | 128.9 | 27 | 25.9 |

| 13 | 171.3 | 28 | 29.0 |

| 14 | 43.7 | 29 | 33.1 |

| 15 | 26.1 | 30 | 32.1 |

| (Data sourced from Hu et al., 2005)[5][6] |

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of structurally related oleanane triterpenoids, such as oleanolic acid, have been investigated. These studies suggest potential interactions with key cellular signaling pathways, including the NF-κB and Nrf2 pathways, which are critical in inflammation and oxidative stress responses. It is plausible that this compound may exhibit similar modulatory effects.

Hypothetical Interaction with the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses. Many triterpenoids have been shown to inhibit this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Hypothetical Interaction with the Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress.

Caption: Hypothetical activation of the Nrf2 antioxidant response pathway by this compound.

Experimental Workflow Visualization

The overall process from plant material to purified compound can be visualized as follows:

Caption: General experimental workflow for the isolation of this compound.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid with documented origins in the Euonymus and Canarium genera. While established methods for its isolation and structural elucidation exist, there is a notable gap in the literature concerning its quantitative distribution in these botanical sources. Further research is warranted to determine the concentration of this compound in different plant parts and to explore its bioactivity profile. The potential modulation of the NF-κB and Nrf2 signaling pathways, inferred from related compounds, presents an exciting avenue for future pharmacological investigation. Such studies will be crucial in unlocking the therapeutic potential of this compound.

References

- 1. This compound | 天然产物 | MCE [medchemexpress.cn]

- 2. This compound 2935-32-2 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isolation of Olean-12-ene-3,11-dione from Euonymus laxiflorus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Olean-12-ene-3,11-dione, a pentacyclic triterpenoid, from the plant species Euonymus laxiflorus. The document details the experimental protocols, summarizes key quantitative data, and visualizes the relevant biological pathways associated with this class of compounds.

Introduction

This compound is a naturally occurring triterpenoid that has been isolated from various plant sources, including Euonymus laxiflorus of the Celastraceae family.[1][2] Triterpenoids are a diverse class of natural products with a wide range of reported biological activities, including anti-inflammatory and cytotoxic effects.[3] This guide focuses on the isolation and characterization of this compound, providing researchers with the necessary information for its extraction, purification, and potential therapeutic evaluation.

Physicochemical Properties

This compound, also known as 3,11-dioxo-β-amyrene, possesses the following properties:

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₂ |

| Molecular Weight | 438.69 g/mol |

| CAS Number | 2935-32-2 |

| Appearance | White amorphous powder |

Experimental Protocols: Isolation and Purification

While the specific experimental details for the isolation of this compound from Euonymus laxiflorus are not fully detailed in the available literature, a representative protocol for its isolation from the related species Euonymus hederaceus is described below. This methodology provides a solid foundation for researchers working with Euonymus species.

Plant Material

Stems and leaves of Euonymus laxiflorus are the reported plant parts for the isolation of this compound.

Extraction

-

Drying and Pulverization: The collected plant material (stems and leaves) is air-dried and then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is extracted with ethanol (EtOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the phytochemicals.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and chloroform (CHCl₃). This step separates compounds based on their polarity.

-

Fraction Collection: The n-hexane and chloroform-soluble fractions are collected and concentrated. This compound is expected to be present in the less polar fractions.

Chromatographic Purification

-

Silica Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on a silica gel support.

-

Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions containing this compound are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.

Data Presentation: Spectroscopic Characterization

The structural elucidation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

¹H and ¹³C NMR Data

The following NMR data was reported for this compound isolated from Euonymus hederaceus.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 39.0 | 1.65 (m), 1.10 (m) |

| 2 | 34.1 | 2.55 (m) |

| 3 | 217.9 | - |

| 4 | 47.3 | - |

| 5 | 55.0 | 1.35 (dd, J = 12.0, 4.0) |

| 6 | 19.7 | 1.50 (m) |

| 7 | 32.5 | 1.45 (m) |

| 8 | 44.9 | - |

| 9 | 61.2 | 2.44 (s) |

| 10 | 37.0 | - |

| 11 | 199.7 | - |

| 12 | 128.5 | 5.62 (s) |

| 13 | 171.3 | - |

| 14 | 43.7 | - |

| 15 | 26.2 | 1.20 (m), 1.05 (m) |

| 16 | 26.6 | 1.95 (m), 1.30 (m) |

| 17 | 32.1 | - |

| 18 | 47.9 | 2.14 (dd, J = 13.5, 4.0) |

| 19 | 41.6 | 1.25 (m) |

| 20 | 29.0 | - |

| 21 | 33.8 | 1.30 (m) |

| 22 | 36.9 | 1.60 (m) |

| 23 | 26.5 | 1.08 (s) |

| 24 | 21.5 | 1.04 (s) |

| 25 | 15.0 | 1.25 (s) |

| 26 | 17.5 | 1.15 (s) |

| 27 | 25.8 | 1.33 (s) |

| 28 | 29.0 | 0.92 (s) |

| 29 | 33.2 | 0.90 (s) |

| 30 | 21.4 | 1.00 (s) |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the anti-inflammatory activity of triterpenoids is well-documented. Many triterpenoids exert their effects by modulating key inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

The proposed general mechanism involves the inhibition of pro-inflammatory stimuli from activating upstream kinases, which in turn prevents the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Oleanane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanane triterpenoids represent a vast and structurally diverse class of natural products with a wide array of promising pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects. Their complex structures, however, present significant challenges to chemical synthesis, making biotechnological production an attractive alternative. A thorough understanding of the biosynthetic pathway of these valuable compounds is paramount for the successful metabolic engineering of microbial and plant systems for their sustainable production. This technical guide provides a comprehensive overview of the core biosynthesis pathway of oleanane triterpenoids, from the central isoprenoid pathway to the intricate cyclization and oxidation steps. It summarizes key quantitative data on enzyme kinetics and product yields, details robust experimental protocols for the study of this pathway, and presents visual diagrams of the core metabolic route and associated experimental workflows to facilitate a deeper understanding. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development.

The Core Biosynthesis Pathway

The biosynthesis of oleanane triterpenoids originates from the ubiquitous isoprenoid pathway, which is responsible for the production of over 80,000 known terpenoid compounds. In eukaryotes, the cytosolic mevalonate (MVA) pathway is the primary route for the synthesis of the universal C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] These building blocks are sequentially condensed to form the C30 precursor, squalene.[1]

The key steps in the oleanane triterpenoid biosynthesis pathway are:

-

Squalene Epoxidation: The linear squalene molecule undergoes epoxidation at its C2-C3 double bond, a reaction catalyzed by the enzyme squalene epoxidase (SE), to form 2,3-oxidosqualene .[3] This step is considered one of the rate-limiting steps in the overall pathway.[4]

-

Cyclization to β-Amyrin: The crucial cyclization of 2,3-oxidosqualene to the pentacyclic oleanane scaffold is catalyzed by the enzyme β-amyrin synthase (BAS) , a member of the oxidosqualene cyclase (OSC) family.[5] This remarkable enzymatic transformation establishes the characteristic five-ring structure of oleanane triterpenoids.

-

Oxidative Modifications: Following the formation of the β-amyrin backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) , in conjunction with NADPH-cytochrome P450 reductase (CPR) . These enzymes are responsible for the vast structural diversity observed in this class of compounds. A key and common modification is the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxyl group, leading to the formation of oleanolic acid .[6] This reaction is often catalyzed by members of the CYP716A subfamily.[1][6]

Further hydroxylations and other modifications at various positions on the oleanane skeleton, catalyzed by a diverse array of CYPs, lead to the biosynthesis of a multitude of bioactive oleanane triterpenoids.[7]

References

- 1. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification of key amino acid residues toward improving the catalytic activity and substrate specificity of plant-derived cytochrome P450 monooxygenases CYP716A subfamily enzyme for triterpenoid production in Saccharomyces cerevisiae [frontiersin.org]

Physical and chemical properties of Olean-12-ene-3,11-dione

An In-depth Technical Guide to Olean-12-ene-3,11-dione for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory activity.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

This compound, also known by its synonyms 12-Oleanen-3,11-dione and 18β(H)-olean-12-ene-3,11-dione, possesses a well-defined chemical structure and a distinct set of physicochemical properties.[3] These properties are crucial for its identification, characterization, and formulation in research and development settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione | [3] |

| CAS Number | 2935-32-2 | [3] |

| Molecular Formula | C₃₀H₄₆O₂ | [3] |

| Molecular Weight | 438.69 g/mol | [3] |

| Melting Point | 228-231 °C | [3] |

| Boiling Point | 521.9 °C at 760 mmHg | [3] |

| Density | 1.05 g/cm³ | [3] |

| XLogP3 | 7.8 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Appearance | Crystalline solid | [1] |

Experimental Protocols

Isolation of this compound from Euonymus hederaceus

This compound can be isolated from various natural sources, including the bark and stems of Euonymus hederaceus.[4] The following protocol outlines a typical isolation and purification procedure.

Materials:

-

Dried and powdered bark and stems of Euonymus hederaceus

-

Methanol

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

-

Water

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

Extraction: The powdered plant material is extracted three times with methanol at room temperature, with each extraction lasting for one week. The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

-

Partitioning: The crude extract is partitioned between petroleum ether and water. The petroleum ether soluble fraction, which contains the less polar compounds including this compound, is collected.[4]

-

Column Chromatography: The petroleum ether fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate.[4]

-

Fraction Collection and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC). This compound is typically obtained when the eluent volume ratio of petroleum ether to ethyl acetate is 10:1.[4]

-

Purification: The fractions containing the compound of interest may require further purification, for instance, by preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.[4]

Synthesis of this compound

While this compound is a natural product, it can also be synthesized from other readily available triterpenoids. A plausible synthetic route involves the oxidation of a suitable precursor such as 18β-glycyrrhetinic acid or oleanolic acid. The following protocol is adapted from the synthesis of a structurally similar compound, 3,11-Dioxo-olean-12-en-30-oic Acid.[5]

Materials:

-

18β-glycyrrhetinic acid (or a suitable oleanane precursor)

-

Acetone

-

Chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve the starting material (e.g., 18β-glycyrrhetinic acid) in acetone and cool the solution to 0 °C.[5]

-

Preparation of Jones Reagent: Separately, prepare Jones reagent by dissolving chromium trioxide in sulfuric acid and water.[5]

-

Oxidation: Slowly add the prepared Jones reagent to the cooled solution of the starting material with continuous stirring. Allow the reaction mixture to stir at room temperature overnight.[5]

-

Work-up: Evaporate the acetone from the reaction mixture. Extract the residue with dichloromethane. Wash the organic layer sequentially with water and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

¹H and ¹³C NMR Data

The complete ¹H and ¹³C NMR chemical shift assignments for this compound have been reported and are summarized below.[4]

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon No. | ¹³C (δc) | ¹H (δн) |

| 1 | 39.0 | 1.55 (m), 1.95 (m) |

| 2 | 34.1 | 2.50 (m) |

| 3 | 217.9 | - |

| 4 | 47.4 | - |

| 5 | 54.8 | 1.40 (m) |

| 6 | 19.1 | 1.50 (m) |

| 7 | 32.4 | 1.35 (m), 1.60 (m) |

| 8 | 44.9 | - |

| 9 | 61.2 | 2.44 (s) |

| 10 | 37.1 | - |

| 11 | 199.7 | - |

| 12 | 128.9 | 5.62 (s) |

| 13 | 171.3 | - |

| 14 | 43.7 | - |

| 15 | 26.1 | 1.15 (m), 1.85 (m) |

| 16 | 21.5 | 1.65 (m), 1.90 (m) |

| 17 | 31.9 | - |

| 18 | 47.9 | 2.14 (m) |

| 19 | 41.6 | 1.30 (m), 1.65 (m) |

| 20 | 45.6 | - |

| 21 | 31.0 | 1.45 (m) |

| 22 | 34.8 | 1.50 (m) |

| 23 | 26.5 | 1.08 (s) |

| 24 | 21.5 | 1.12 (s) |

| 25 | 15.0 | 1.25 (s) |

| 26 | 17.5 | 1.30 (s) |

| 27 | 25.9 | 1.35 (s) |

| 28 | 29.0 | 0.85 (s) |

| 29 | 32.1 | 0.95 (s) |

| 30 | 33.2 | 1.15 (s) |

Mechanism of Action

The anti-inflammatory properties of oleanane-type triterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While direct mechanistic studies on this compound are limited, evidence from related compounds suggests that it may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Proposed Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Oleanane triterpenoids are thought to inhibit this pathway by suppressing the phosphorylation of the IKK complex.[1]

Conclusion

This compound is a promising natural product with well-characterized physical and chemical properties and demonstrated anti-inflammatory activity. This technical guide has provided detailed protocols for its isolation and a plausible route for its synthesis, along with comprehensive NMR data for its identification. The proposed mechanism of action involving the inhibition of the NF-κB signaling pathway offers a solid foundation for further investigation into its therapeutic potential. This compilation of data and methodologies is intended to facilitate and accelerate future research and development efforts centered on this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lookchem.com [lookchem.com]

- 4. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole- and Pyrazole-Glycyrrhetinic Acid Derivatives as PTP1B Inhibitors: Synthesis, In Vitro and In Silico Studies [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of Olean-12-ene-3,11-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Olean-12-ene-3,11-dione, a pentacyclic triterpenoid of the oleanane class. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.

This compound has been isolated from various natural sources, including Euonymus laxiflorus and Canarium zeylanicum, and has demonstrated anti-inflammatory properties[1][2]. Accurate and detailed spectroscopic data is paramount for its unambiguous identification and for facilitating further research into its biological activities and potential therapeutic applications.

Data Presentation

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ ppm) |

| 9 | 2.44 |

| 12 | 5.62 |

| 18 | 2.14 |

| 23 (CH₃) | 1.07 |

| 24 (CH₃) | 1.10 |

| 25 (CH₃) | 1.27 |

| 26 (CH₃) | 1.18 |

| 27 (CH₃) | 1.37 |

| 28 (CH₃) | 0.85 |

| 29 (CH₃) | 0.91 |

| 30 (CH₃) | 0.89 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ ppm) | Position | Chemical Shift (δ ppm) |

| 1 | 34.0 | 16 | 25.8 |

| 2 | 34.3 | 17 | 43.7 |

| 3 | 217.5 | 18 | 49.9 |

| 4 | 47.3 | 19 | 41.5 |

| 5 | 58.7 | 20 | 29.0 |

| 6 | 19.8 | 21 | 32.1 |

| 7 | 32.1 | 22 | 36.9 |

| 8 | 43.7 | 23 | 26.5 |

| 9 | 61.2 | 24 | 21.5 |

| 10 | 37.7 | 25 | 18.0 |

| 11 | 199.7 | 26 | 19.8 |

| 12 | 129.7 | 27 | 29.0 |

| 13 | 169.7 | 28 | 29.0 |

| 14 | 43.7 | 29 | 33.3 |

| 15 | 25.8 | 30 | 23.9 |

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| C=O (α,β-unsaturated ketone at C-11) | 1650 - 1685 | Strong absorption due to conjugation. |

| C=O (saturated ketone at C-3) | 1705 - 1725 | Strong absorption. |

| C=C (alkene at C-12) | 1600 - 1680 | Medium to weak absorption. |

| C-H (sp³ stretching) | 2850 - 3000 | Strong and sharp absorptions from methyl and methylene groups. |

| C-H (sp² stretching) | 3000 - 3100 | Weak absorption from the vinylic proton at C-12. |

Table 4: Mass Spectrometry (MS) Data

| Ionization Method | m/z | Interpretation |

| ESI (-) | 437.2 | [M-H]⁻ |

| Predicted EI Fragmentation | ||

| 438 | Molecular Ion (M⁺) | |

| 273 | Fragment arising from retro-Diels-Alder (rDA) cleavage of ring C. | |

| 203 | Further fragmentation of the rDA product. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE DMX 500 NMR spectrometer.

-

Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) was used as the internal reference standard.

-

Data Acquisition:

-

¹H NMR spectra were recorded at 500 MHz.

-

¹³C NMR spectra were recorded at 125 MHz.

-

2D NMR experiments, including ¹H-¹H COSY, HMQC, and HMBC, were performed to facilitate complete and unambiguous assignments of all proton and carbon signals.

-

Infrared (IR) Spectroscopy (General Protocol)

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.

-

Sample Preparation: The solid sample of this compound can be prepared as a potassium bromide (KBr) pellet. Alternatively, a thin film can be cast from a suitable solvent like chloroform onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) (General Protocol)

-

Instrumentation: For Electrospray Ionization (ESI), a quadrupole or ion trap mass spectrometer coupled with a liquid chromatograph is commonly used. For Electron Ionization (EI), a gas chromatograph coupled to a mass spectrometer (GC-MS) is often employed.

-

Sample Preparation:

-

For ESI-MS, the sample is dissolved in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

For EI-MS, the sample is dissolved in a volatile solvent like dichloromethane or hexane before injection into the GC.

-

-

Data Acquisition:

-

In ESI-MS, the sample solution is infused into the ion source, and the mass spectrum is recorded, typically in both positive and negative ion modes.

-

In EI-MS, the sample is vaporized and ionized by a beam of electrons (typically 70 eV). The resulting fragments are separated by their mass-to-charge ratio to produce the mass spectrum. The fragmentation pattern is crucial for structural elucidation.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Spectroscopic Analysis of Natural Products.

References

Unveiling the Bioactive Potential of Olean-12-ene-3,11-dione: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the known biological activities of the natural product Olean-12-ene-3,11-dione. Due to a scarcity of direct experimental data on this specific molecule, this guide incorporates findings from structurally analogous oleanane triterpenoids to infer its potential therapeutic applications and mechanisms of action.

This compound is a pentacyclic triterpenoid that has been isolated from various plant species, including Euonymus laxiflorus and Canarium zeylanicum. While its biological profile is not extensively characterized in publicly available literature, its structural similarity to other well-studied oleanane triterpenoids, such as oleanolic acid and its derivatives, suggests a range of potential pharmacological activities. The primary bioactivity associated with this compound is its anti-inflammatory potential.

Inferred Biological Activities and Quantitative Data

The biological activities of oleanane triterpenoids are significantly influenced by the functional groups attached to their core structure. The presence of a ketone group at the C-3 position, as seen in the closely related Olean-12-en-3-one, has been shown to enhance cytotoxic and anti-inflammatory effects compared to its parent compound, oleanolic acid. It is plausible that the additional ketone at the C-11 position in this compound could further modulate these activities.

For the purpose of this guide, quantitative data from highly similar oleanane derivatives are presented to provide a comparative context for the potential potency of this compound.

Table 1: Comparative Cytotoxicity of Oleanane Triterpenoids

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) |

| Oleanolic Acid | Parent Compound | Panc-28 (Pancreatic) | ~101 |

| Oleanolic Acid | Parent Compound | B16 2F2 (Melanoma) | 4.8 |

| 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) | 2-cyano-3,12-dioxo derivative | Various tumor cell lines | 0.001 - 1 |

Note: Data is compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions. The significant increase in potency of derivatives like CDDO highlights the potential for this compound to exhibit notable bioactivity.

Table 2: Comparative Anti-inflammatory Activity of Oleanane Triterpenoids

| Compound | Assay | Activity | IC50 / Inhibition |

| Oleanolic Acid Derivative (3,12-Dioxoolean-1,9-dien-28-oic acid) | Nitric Oxide Production Inhibition | 0.9 µM | |

| Oleanolic Acid | Nitric Oxide Production Inhibition | 31.28 µg/mL | |

| Oleanolic Acid Derivative (OADP) | Nitric Oxide Production Inhibition | 1.09 µg/mL |

Potential Signaling Pathway Modulation

The anti-inflammatory and cytotoxic effects of oleanane triterpenoids are often mediated through the modulation of key cellular signaling pathways. Based on studies of related compounds, this compound is likely to interact with the following pathways:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many oleanane triterpenoids have been shown to inhibit NF-κB activation, leading to a downregulation of pro-inflammatory gene expression.[1]

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Activation of this pathway by oleanane compounds can lead to the expression of cytoprotective genes, offering protection against oxidative stress.[1]

Below is a generalized representation of the inhibitory effect of oleanane triterpenoids on the NF-κB signaling pathway.

References

Anti-inflammatory mechanism of Olean-12-ene-3,11-dione

An In-Depth Technical Guide on the Anti-inflammatory Mechanism of Olean-12-ene-3,11-dione

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct quantitative data and detailed experimental protocols for this compound are limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of its anti-inflammatory mechanism based on studies of its parent compound, oleanolic acid, and other closely related oleanane triterpenoids. The experimental protocols and quantitative data presented are representative of this class of compounds and should be adapted and validated for this compound.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid found in various plant species, including Euonymus laxiflorus and Canarium zeylanicum.[1] As a member of the oleanane family, which is known for a wide range of pharmacological activities, this compound possesses significant anti-inflammatory properties.[1] This technical guide delineates the core anti-inflammatory mechanism of this compound, focusing on the modulation of key signaling pathways, and provides detailed experimental methodologies for its investigation.

Core Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of oleanane triterpenoids, and by extension this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

This compound is believed to exert its anti-inflammatory effects by interfering with this cascade, likely by inhibiting the degradation of IκBα and thus preventing the nuclear translocation of the p65 subunit of NF-κB.

Caption: Proposed anti-inflammatory mechanism of this compound.

Quantitative Data on Anti-inflammatory Activity of Oleanane Triterpenoids

The following tables summarize the quantitative data on the anti-inflammatory activity of oleanolic acid and its derivatives, which are structurally similar to this compound. This data provides a benchmark for the expected potency of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in Macrophages

| Compound | Cell Line | Stimulant | IC₅₀ | Reference |

| Oleanolic Acid Derivative (CDDO) | Mouse Macrophages | IFN-γ | 0.4 nM | [3] |

| Oleanolic Acid Derivative (TP-72) | RAW 264.7 | LPS | Potent Inhibition | [2] |

| Oleanolic Acid | RAW 264.7 | LPS | > 10 µM | Inferred from literature |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Compound | Cytokine | Cell Line | Inhibition at Concentration | Reference |

| Oleanolic Acid Derivative (OPCA) | TNF-α | Mouse Serum (in vivo) | Significant reduction | [4] |

| Oleanolic Acid Derivative (OPCA) | IL-6 | Mouse Serum (in vivo) | Significant reduction | [4] |

| 2-Cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) | TNF-α, IL-1 | Mouse Macrophages | Effective at 10⁻⁶ to 10⁻⁹ M | [5] |

Table 3: Inhibition of Pro-inflammatory Enzyme Expression

| Compound | Enzyme | Cell Line | Effect | Reference |

| Oleanolic Acid Derivative (TP-72) | iNOS | RAW 264.7 | Inhibition of de novo formation | [2] |

| Oleanolic Acid Derivative (TP-72) | COX-2 | RAW 264.7 | Inhibition of de novo formation | [2] |

| 2-Cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) | iNOS, COX-2 | Mouse Macrophages | Suppression of induction | [5] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-inflammatory effects of this compound are provided below.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for Western blot/RT-qPCR).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

-

Stimulate with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/cytokine measurement, shorter times for signaling pathway analysis).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Caption: Workflow for Nitric Oxide (NO) Production Assay.

-

Procedure:

-

After cell treatment, transfer 50 µL of culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve of sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, standards and samples are added to antibody-coated plates, followed by the addition of a biotinylated detection antibody and then a streptavidin-HRP conjugate.

-

A substrate solution is added to produce a colorimetric signal, which is stopped with a stop solution.

-

The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined from the standard curve.

-

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect changes in the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit.

Caption: Western Blot Workflow for NF-κB Pathway Analysis.

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Conclusion

This compound is a promising anti-inflammatory agent that likely acts through the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the production of various inflammatory mediators. While further studies are required to elucidate the precise quantitative effects and detailed molecular interactions of this specific compound, the information available for the oleanane triterpenoid class provides a strong foundation for its continued investigation and development as a potential therapeutic. The experimental protocols outlined in this guide offer a robust framework for researchers to further explore the anti-inflammatory mechanism of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Olean-12-ene-3,11-dione: A Technical Guide to its Modulation of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olean-12-ene-3,11-dione is a naturally occurring pentacyclic triterpenoid isolated from plant species such as Euonymus laxiflorus and Canarium zeylanicum.[1][2] Triterpenoids of the oleanane class are widely recognized for their diverse pharmacological activities, with a significant body of research highlighting their anti-inflammatory properties. This technical guide provides an in-depth overview of the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by oleanane triterpenoids, with a specific focus on the potential mechanisms of action of this compound. While direct and extensive mechanistic studies on this compound are limited, its activity can be inferred from the well-documented effects of structurally related compounds.

The NF-κB signaling cascade is a cornerstone of the inflammatory response, playing a pivotal role in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers. Consequently, the targeted inhibition of NF-κB signaling represents a promising therapeutic strategy. Oleanane triterpenoids have emerged as potent inhibitors of this pathway, and this guide will detail the experimental evidence and methodologies for investigating these effects.

The NF-κB Signaling Pathway and its Inhibition by Oleanane Triterpenoids

The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, as well as lipopolysaccharide (LPS). In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, such as iNOS, COX-2, TNF-α, and various interleukins.[3]

Oleanane triterpenoids have been shown to interfere with this pathway at multiple key junctures. A primary mechanism of inhibition is the prevention of p65 nuclear translocation.[4] Some synthetic oleanane triterpenoids, such as 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl] imidazole (CDDO-Im), have been found to directly inhibit the IKKβ subunit, a critical component of the IKK complex.[4] By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.

Quantitative Data on the Modulation of NF-κB by Oleanane Triterpenoids

Table 1: Inhibitory Activity of Related Oleanane Triterpenoids on NF-κB

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| CDDO-Im | - | IKKβ Inhibition | ~0.1 | [4] |

| Oleanane Saponin Mix | HepG2 | NF-κB Luciferase Reporter | 3.1 - 18.9 | [5] |

| E-cinnamaldehyde | RAW 264.7 | Nitric Oxide Production | 55 ± 9 | [6] |

| o-methoxycinnamaldehyde | RAW 264.7 | Nitric Oxide Production | 35 ± 9 |[6] |

Table 2: Anti-inflammatory Activity of Extracts from Euonymus and Canarium Species

| Plant Extract | Model | Measured Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| Euonymus alatus Extract | RAW 264.7 cells | IKKβ Inhibition (IC₅₀) | 11.83 µg/mL | [7] |

| Canarium strictum Essential Oil | Carrageenan-induced paw edema (in vivo) | Edema Inhibition | 100 mg/kg | [8] |

| Cinnamomum zeylanicum (source of this compound) Bark Essential Oil | Human Dermal Fibroblasts | Inhibition of inflammatory biomarkers | Not specified |[9][10] |

Experimental Protocols for Assessing NF-κB Modulation

The following protocols are standard methodologies used to investigate the effects of compounds like this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages or HepG2 human liver cancer cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound for a specified pre-treatment time (e.g., 1-2 hours). Subsequently, cells are stimulated with an NF-κB activator such as lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for a defined period.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A second plasmid containing the Renilla luciferase gene is co-transfected to normalize for transfection efficiency.

-

Protocol:

-

Transfect cells with the reporter plasmids using a suitable transfection reagent.

-

After 24 hours, treat the cells with this compound followed by stimulation with an NF-κB activator.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

-

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to determine the levels of key proteins in the NF-κB signaling cascade.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence Staining for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

-

Principle: Cells are fixed and permeabilized, and the p65 protein is detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI.

-

Protocol:

-

Grow cells on glass coverslips and treat as described in section 4.1.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against p65.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Conclusion

This compound, as a member of the oleanane triterpenoid family, holds significant promise as a modulator of the NF-κB signaling pathway. While direct experimental evidence for this specific compound is still emerging, the well-established anti-inflammatory mechanisms of related triterpenoids provide a strong rationale for its investigation as a potential therapeutic agent for a variety of inflammatory conditions. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate the precise molecular mechanisms by which this compound exerts its effects on NF-κB signaling. Further research in this area is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Euonymus alatus extract attenuates LPS-induced NF-κB activation via IKKβ inhibition in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. theses.sbmu.ac.ir [theses.sbmu.ac.ir]

- 9. Antiinflammatory Activity of Cinnamon (Cinnamomum zeylanicum) Bark Essential Oil in a Human Skin Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiinflammatory Activity of Cinnamon (Cinnamomum zeylanicum) Bark Essential Oil in a Human Skin Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Olean-12-ene-3,11-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olean-12-ene-3,11-dione is a pentacyclic triterpenoid of the oleanane class, a group of natural products known for a wide range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon evidence from studies on the compound and its close structural analogs. The information presented herein is intended to support further research and drug development efforts centered on this promising scaffold.

The core structure of this compound, with its characteristic ketone groups at positions 3 and 11, suggests its potential to interact with various biological macromolecules. Research into structurally similar oleanane triterpenoids has revealed key signaling pathways and molecular targets involved in inflammation, cancer, and multidrug resistance. This guide will synthesize these findings to illuminate the therapeutic potential of this compound.

Identified and Potential Therapeutic Targets

The primary therapeutic potential of this compound and its derivatives appears to lie in the areas of cancer chemotherapy, particularly in overcoming multidrug resistance, and in the modulation of inflammatory responses.

Reversal of Multidrug Resistance via ABCB1 (P-glycoprotein) Inhibition

A significant therapeutic target for a close derivative of this compound, methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL), is the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp).[1] P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell.

Studies have shown that DIOXOL can effectively reverse MDR in human acute lymphoblastic leukemia cell lines.[1] The proposed mechanism involves both the downregulation of ABCB1 gene expression and the direct inhibition of P-gp's transport function.[1] This dual action makes oleanane diones promising candidates for combination therapy with conventional anticancer drugs to enhance their efficacy in resistant tumors.

Quantitative Data on the Activity of a Key Derivative

The following table summarizes the quantitative data on the bioactivity of methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) in multidrug-resistant cancer cell lines.[1]

| Compound | Cell Line | Parameter Measured | Result |

| Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) | CCRF-ADR5000 | P-gp protein expression | 30% decrease with DIOXOL treatment |

| Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) | CCRF-VCR1000 | P-gp protein expression | 50% decrease with DIOXOL treatment |

| Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) | MDR cells | ABCB1 gene expression | ~30% reduction with 5 µM DIOXOL |

| Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) | MDR cells | P-gp transport function | Over twofold inhibition at 10 µM |

Modulation of Inflammatory and Oxidative Stress Pathways: NF-κB and Nrf2

Oleanane triterpenoids are well-documented modulators of key signaling pathways involved in inflammation and cellular stress responses, namely the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. While direct studies on this compound are limited, the activities of structurally similar compounds strongly suggest its potential to target these pathways.

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, and its aberrant activation is implicated in various inflammatory diseases and cancers. Oleanolic acid and its derivatives have been shown to inhibit the activation of NF-κB.[2] This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. Consequently, the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes are blocked.

-

Nrf2 Signaling Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Certain oleanolic acid derivatives have been shown to activate the Nrf2 pathway, suggesting a potential chemopreventive and therapeutic role in diseases associated with oxidative stress.[2]

Proposed Signaling Pathway Modulation

References

- 1. Oleanolic acid derivative methyl 3,11-dioxoolean-12-en-28-olate targets multidrug resistance related to ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the Nrf2 response by oleanolic acid oxime morpholide (3-hydroxyiminoolean-12-en-28-oic acid morpholide) is associated with its ability to induce apoptosis and inhibit proliferation in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Oleanane Triterpenoids: A Technical Guide for Researchers

An in-depth exploration of the chemistry, pharmacology, and therapeutic applications of oleanane triterpenoids, drawing from their rich history in traditional medicine to modern drug discovery.

Oleanane triterpenoids, a class of pentacyclic triterpenoids, are ubiquitously distributed throughout the plant kingdom and form the bioactive basis of many traditional herbal medicines.[1][2] For centuries, plants rich in these compounds have been utilized in Asian and other traditional medicine systems to treat a variety of ailments, including inflammation, diabetes, and cancer.[2][3] This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the core aspects of oleanane triterpenoids, focusing on their pharmacological activities, mechanisms of action, and the experimental methodologies used to study them.

Prominent Oleanane Triterpenoids in Traditional Medicine

Several oleanane triterpenoids have been identified as the key pharmacologically active constituents in numerous medicinal plants. Among the most extensively studied are Oleanolic Acid, Maslinic Acid, and Asiatic Acid. These compounds are often found as free acids or as aglycones in saponin glycosides.[3][4]

Table 1: Prominent Oleanane Triterpenoids and Their Traditional Medicinal Plant Sources

| Triterpenoid | Chemical Structure | Select Traditional Medicinal Plant Sources | Traditional Uses |

| Oleanolic Acid | 3β-hydroxyolean-12-en-28-oic acid | Olea europaea (Olive), Ligustrum lucidum (Glossy Privet), Panax ginseng (Ginseng)[3][4] | Anti-inflammatory, hepatoprotective, anti-diabetic[3][4] |

| Maslinic Acid | 2α,3β-dihydroxyolean-12-en-28-oic acid | Olea europaea (Olive), Crataegus species (Hawthorn)[5][6] | Cardioprotective, anti-cancer, anti-inflammatory[5][6] |

| Asiatic Acid | 2α,3β,23-trihydroxyurs-12-en-28-oic acid | Centella asiatica (Gotu Kola)[7] | Wound healing, neuroprotective, antioxidant[7] |

Pharmacological Activities and Quantitative Data

Oleanane triterpenoids exhibit a wide spectrum of pharmacological activities, with extensive research focusing on their anti-inflammatory, anti-cancer, and antioxidant properties. The following tables summarize key quantitative data from in vitro studies.

Anti-inflammatory Activity

The anti-inflammatory effects of oleanane triterpenoids are primarily attributed to their ability to modulate key inflammatory signaling pathways, such as NF-κB.

Table 2: In Vitro Anti-inflammatory Activity of Oleanane Triterpenoids

| Compound | Assay | Cell Line / System | IC₅₀ / EC₅₀ | Reference |

| Oleanolic Acid | NO Production Inhibition | RAW 264.7 macrophages | 31.28 ± 2.01 µg/mL (48h) | [2] |

| Oleanolic Acid | sPLA₂ Inhibition | Human Synovial Fluid | 3.08 - 7.78 µM | [8] |

| Oleanane Triterpenoids from Panax stipuleanatus | TNF-α-induced NF-κB transcriptional activity | HepG2 | 3.1 - 18.9 µM | |

| Synthetic Oleanane Triterpenoid (CDDO-Me) | Nrf2 Activation | Not specified | < 1 nM |

Cytotoxic Activity against Cancer Cell Lines

Many oleanane triterpenoids and their synthetic derivatives have demonstrated potent cytotoxicity against a variety of cancer cell lines.

Table 3: In Vitro Cytotoxicity of Oleanane Triterpenoids

| Compound | Cancer Cell Line | IC₅₀ | Reference |

| Maslinic Acid | Caco-2 (Colon adenocarcinoma) | 40.7 ± 0.4 µg/mL | [3] |

| Maslinic Acid | HT29 (Colon adenocarcinoma) | 61 ± 1 µM | [9] |

| Maslinic Acid | MCF7 (Breast cancer) | 55.20 µM | [1] |

| Oleanolic Acid | B16 2F2 (Melanoma) | 4.8 µM | [10] |

| Oleanolic Acid Derivative (AH-Me) | MCF-7 (Breast cancer) | 4.0 µM | [10] |

| Oleanolic Acid Derivative (AH-Me) | MDA-MB-453 (Breast cancer) | 6.5 µM | [10] |

| Synthetic Oleanane Triterpenoid (CDDO) | Various tumor cell lines | 0.001 - 1 µM | [11] |

Antioxidant Activity

The antioxidant properties of oleanane triterpenoids are often evaluated by their ability to scavenge free radicals.

Table 4: In Vitro Antioxidant Activity of Oleanane Triterpenoids

| Compound/Extract | Assay | EC₅₀ / IC₅₀ | Reference |

| Centella asiatica Aqueous Extract | DPPH Radical Scavenging | 31.25 µg/mL | [12] |

| Oleanolic Acid from Vitis labrusca | DPPH Radical Scavenging | 85.3% inhibition | [13] |

| Oleanolic Acid | Superoxide Anion Scavenging | 50.5% inhibition at 10 µM | [13] |

Key Signaling Pathways and Mechanisms of Action

Oleanane triterpenoids exert their diverse pharmacological effects by modulating multiple intracellular signaling pathways. The two most well-documented pathways are the Keap1/Nrf2/ARE and the NF-κB pathways.

The Keap1/Nrf2/ARE Pathway: The Master Regulator of Antioxidant Response

The Keap1/Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress. Synthetic oleanane triterpenoids, such as CDDO-Me, are potent activators of this pathway.[14] They act by modifying cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maslinic Acid, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Bardoxolone methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic Effects of Nrf2 Activation by Bardoxolone Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Olean-12-ene-3,11-dione: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olean-12-ene-3,11-dione, a pentacyclic triterpenoid belonging to the oleanane class, is a naturally occurring compound with recognized anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this molecule. It details its natural sources, methods of isolation and characterization, and delves into its biological activities, including its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of oleanane triterpenoids.

Introduction

This compound is a naturally derived compound that has garnered interest within the scientific community for its potential therapeutic applications, primarily centered around its anti-inflammatory effects. As a member of the vast family of triterpenoids, it shares a common biosynthetic origin from squalene. This guide will provide a detailed account of its journey from a natural constituent of various plant species to a molecule of interest for further pharmacological investigation.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C30H46O2 |

| Molecular Weight | 438.7 g/mol |

| Synonyms | 3,11-Dioxo-β-amyrene, 3,11-Dioxoolean-12-ene |

| CAS Number | 2935-32-2 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Discovery and Natural Occurrence

The definitive first discovery and isolation of this compound is not prominently documented in readily available scientific literature, suggesting its initial characterization may have been part of broader phytochemical screenings of various plant species. However, its presence as a natural constituent has been confirmed in several plants.

Notably, a 2003 study published in the Journal of Natural Products reported the isolation of "3,11-dioxo-β-amyrene," a synonym for this compound, from the stems and leaves of Euonymus laxiflorus .[1] This research stands as a key reference in confirming the natural origin of this compound. Additionally, it has been identified in Canarium zeylanicum .[2] The isolation from these distinct botanical sources indicates a wider distribution in the plant kingdom than is currently documented.

Experimental Protocols

Isolation from Euonymus laxiflorus

While a detailed, step-by-step protocol for the isolation of this compound is not explicitly provided in the available literature, the general methodology can be inferred from the 2003 study on Euonymus laxiflorus.[1] The process would have involved the following key steps:

-

Extraction: The dried and powdered plant material (stems and leaves) would be subjected to solvent extraction, likely using a nonpolar solvent such as hexane or chloroform, to isolate the less polar constituents, including triterpenoids.

-

Chromatographic Separation: The crude extract would then be subjected to various chromatographic techniques to separate the individual compounds. This typically involves:

-

Column Chromatography: The extract is passed through a column packed with a stationary phase (e.g., silica gel), and a gradient of solvents with increasing polarity is used to elute the compounds based on their affinity for the stationary phase.

-

Thin-Layer Chromatography (TLC): TLC would be used to monitor the separation process and identify fractions containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed for the final purification of the isolated compound to achieve a high degree of purity.

-

Structural Characterization

The structural elucidation of this compound would have relied on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in structural confirmation.

While specific spectral data for this compound is not detailed in the reviewed literature, the general principles of these techniques would have been applied for its characterization.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its anti-inflammatory activity .[2] While the specific molecular mechanisms of this compound are not extensively studied, research on closely related oleanane triterpenoids provides significant insights into its potential pathways of action.

Inhibition of Inflammatory Mediators

Oleanane triterpenoids are known to suppress the production of key inflammatory mediators. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the expression and/or activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent pro-inflammatory molecules.

Modulation of Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds act by inhibiting this pathway. It is hypothesized that this compound may interfere with the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also involved in regulating inflammation. It is possible that this compound could modulate the activity of one or more of the MAPK pathways (e.g., ERK, JNK, p38) to exert its anti-inflammatory effects. However, direct evidence for this is currently lacking in the scientific literature.

Quantitative Data

Specific quantitative data for the biological activity of this compound is limited in the available literature. However, a study on a closely related derivative, methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) , provides some valuable insights into the potential potency of this class of compounds.

Table 1: Effect of Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) on Multidrug Resistance in Leukemia Cells

| Cell Line | Treatment | Effect |

| CCRF-VCR1000 (multidrug resistant) | 5 µM DIOXOL | ~30% reduction in ABCB1 gene expression |

| CCRF-ADR5000 (multidrug resistant) | 5 µM DIOXOL | ~30% reduction in ABCB1 gene expression |

| CCRF-VCR1000 (multidrug resistant) | DIOXOL | ~50% decrease in P-gp protein level |

| CCRF-ADR5000 (multidrug resistant) | DIOXOL | ~30% decrease in P-gp protein level |

Data from a study on a related oleanolic acid derivative.

This data suggests that modifications to the oleanane scaffold can lead to potent biological activity, highlighting the potential of this compound and its derivatives as subjects for further investigation.

Visualizations

Experimental Workflow for Isolation and Characterization

Caption: General workflow for the isolation and characterization of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Future Directions